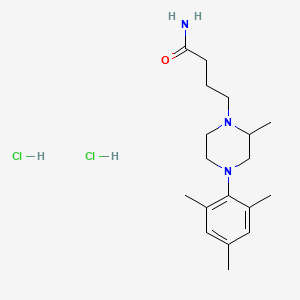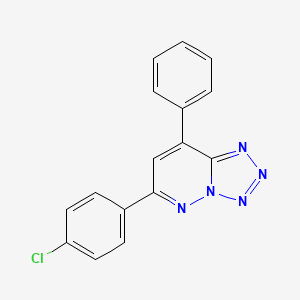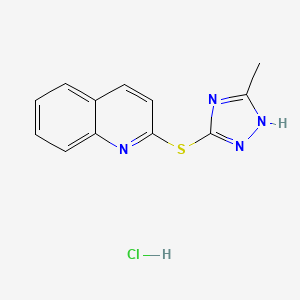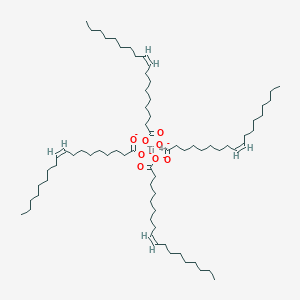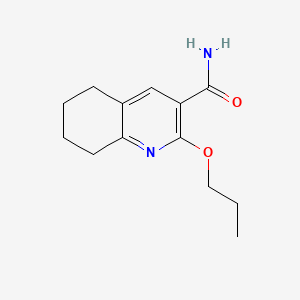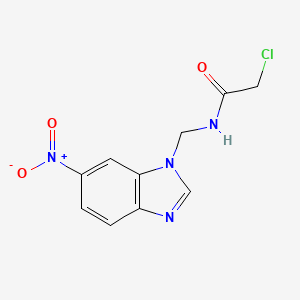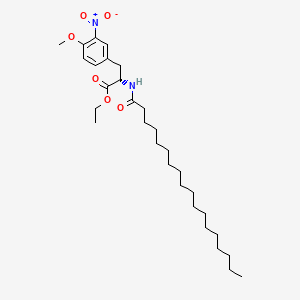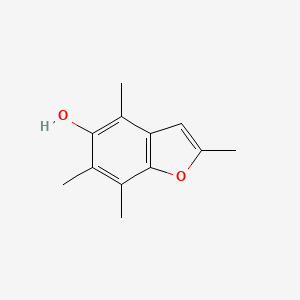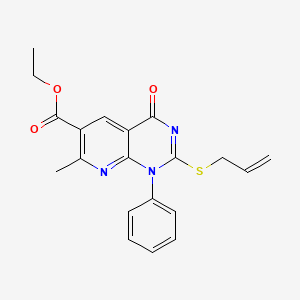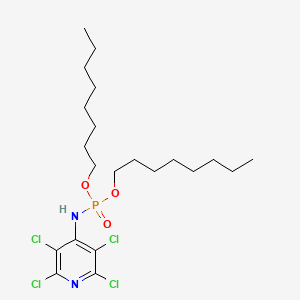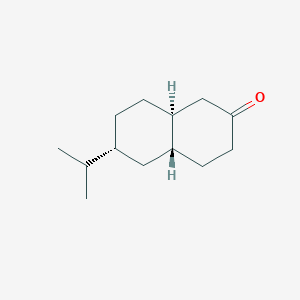
6-Isopropyl-2-decalone, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Isopropyl-2-decalone, trans-: is a chemical compound belonging to the class of decalins, which are bicyclic hydrocarbons. This compound is characterized by the presence of an isopropyl group at the 6th position and a ketone functional group at the 2nd position in the trans-configuration. Decalins are known for their stability and are commonly found in natural products such as diterpenes, triterpenes, steroids, and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropyl-2-decalone, trans- can be achieved through various methods. One common approach involves the Diels-Alder reaction, which creates the fused ring system with a cis-decalin, followed by isomerization to the trans-decalin . The reaction conditions typically involve the use of a dienophile and a diene under controlled temperature and pressure.
Industrial Production Methods: Industrial production of 6-Isopropyl-2-decalone, trans- often involves catalytic hydrogenation of the corresponding aromatic precursors. The process may include steps such as distillation and purification to obtain the desired trans-isomer .
Chemical Reactions Analysis
Types of Reactions: 6-Isopropyl-2-decalone, trans- undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The isopropyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: 6-Isopropyl-2-decalone, trans- is used as a precursor in the synthesis of various complex organic molecules. Its stable bicyclic structure makes it an ideal candidate for studying stereochemistry and conformational analysis .
Biology and Medicine: In biological research, this compound is used to study the effects of bicyclic ketones on cellular processes.
Industry: In the industrial sector, 6-Isopropyl-2-decalone, trans- is used in the production of fragrances and flavoring agents due to its unique odor profile. It is also employed in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 6-Isopropyl-2-decalone, trans- involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the isopropyl group can influence the compound’s overall reactivity and stability. The compound’s bicyclic structure provides rigidity, which can affect its binding affinity to various enzymes and receptors .
Comparison with Similar Compounds
Cis-6-Isopropyl-2-decalone: The cis-isomer of 6-Isopropyl-2-decalone has a different spatial arrangement, leading to variations in its chemical and physical properties.
Trans-2-Decalol: This compound has a hydroxyl group instead of a ketone group, resulting in different reactivity and applications.
Uniqueness: 6-Isopropyl-2-decalone, trans- is unique due to its trans-configuration, which provides greater stability compared to its cis-isomer. This stability makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
115305-83-4 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(4aR,6R,8aS)-6-propan-2-yl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C13H22O/c1-9(2)10-3-4-12-8-13(14)6-5-11(12)7-10/h9-12H,3-8H2,1-2H3/t10-,11-,12+/m1/s1 |
InChI Key |
HEKJOMVJRYMUDB-UTUOFQBUSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@H]2CC(=O)CC[C@@H]2C1 |
Canonical SMILES |
CC(C)C1CCC2CC(=O)CCC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


